1-(3,3-Dimethyloxiran-2-yl)pentan-1-one
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Overview
Description
Flomoxef (sodium) is a synthetic oxacephem antibiotic developed by Shionogi & Co. in Japan. It belongs to the cephalosporin class of antibiotics and is known for its broad-spectrum antibacterial activity. Flomoxef (sodium) is particularly effective against Gram-positive and Gram-negative bacteria, including those producing extended-spectrum beta-lactamases (ESBLs). It is commonly used for treating various infections, such as respiratory tract infections, urinary tract infections, and postoperative infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Flomoxef (sodium) involves several steps. One common method includes the following steps:
Synthesis of Flomoxef Acid: The synthesis begins with the preparation of Flomoxef acid, which involves the reaction of a cephalosporin intermediate with a difluoromethylthioacetyl group.
Conversion to Flomoxef (sodium): The Flomoxef acid is then converted to its sodium salt form by reacting it with a sodium bicarbonate solution at a temperature of 0-10°C until the pH reaches 4.2-5.2. .
Industrial Production Methods
Industrial production of Flomoxef (sodium) typically involves large-scale synthesis using the above-mentioned methods. The process is optimized to ensure high yield and purity, meeting the standards set by pharmacopoeias such as the Japanese Pharmacopoeia JP16 .
Chemical Reactions Analysis
Types of Reactions
Flomoxef (sodium) undergoes various chemical reactions, including:
Oxidation: Flomoxef (sodium) can undergo oxidation reactions, particularly at the sulfur atom in the difluoromethylthioacetyl group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the molecule.
Substitution: Substitution reactions can take place at the methoxy and hydroxyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Flomoxef (sodium), which may have different pharmacological properties .
Scientific Research Applications
Flomoxef (sodium) has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of oxacephem antibiotics.
Biology: Flomoxef (sodium) is used in microbiological studies to investigate its antibacterial activity against various pathogens, including ESBL-producing bacteria
Medicine: It is used in clinical research to evaluate its efficacy and safety in treating infections, particularly in neonates and patients with compromised immune systems
Industry: Flomoxef (sodium) is used in the pharmaceutical industry for the development of new antibiotic formulations and drug delivery systems
Mechanism of Action
Flomoxef (sodium) exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Cefmetazole: Another cephamycin antibiotic with similar antibacterial activity against ESBL-producing bacteria.
Cefotetan: A cephamycin antibiotic with a similar mechanism of action but different spectrum of activity.
Cefoxitin: A cephamycin antibiotic used for similar clinical indications
Uniqueness of Flomoxef (sodium)
Flomoxef (sodium) is unique due to its high stability against beta-lactamases, including ESBLs, and its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its unique chemical structure, with an oxygen atom replacing the sulfur atom in the cephalosporin core, contributes to its distinct pharmacological properties .
Properties
CAS No. |
17257-83-9 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(3,3-dimethyloxiran-2-yl)pentan-1-one |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-7(10)8-9(2,3)11-8/h8H,4-6H2,1-3H3 |
InChI Key |
BEADYNJAOBLNBH-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1C(O1)(C)C |
Canonical SMILES |
CCCCC(=O)C1C(O1)(C)C |
Synonyms |
1-(3,3-Dimethyloxiranyl)-1-pentanone |
Origin of Product |
United States |
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